molecular formula C15H11NO2 B13749133 6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile

6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile

Katalognummer: B13749133
Molekulargewicht: 237.25 g/mol
InChI-Schlüssel: IMSNLHYEMIUMPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile is a polycyclic heterocyclic organic compound It is a derivative of dibenzo[b,e][1,4]dioxin, where two methyl groups are attached at positions 6 and 9, and a carbonitrile group is attached at position 1

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile typically involves the following steps:

    Formation of the Dibenzo[b,e][1,4]dioxin Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Methyl Groups: Methylation at positions 6 and 9 can be carried out using methylating agents such as methyl iodide in the presence of a base.

    Addition of the Carbonitrile Group: The carbonitrile group can be introduced via a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dibenzo[b,e][1,4]dioxin: The parent compound without the methyl and carbonitrile groups.

    Polychlorinated Dibenzodioxins: Compounds with chlorine atoms instead of methyl groups.

    Polybrominated Dibenzodioxins: Compounds with bromine atoms instead of methyl groups.

Uniqueness

6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile is unique due to the presence of both methyl and carbonitrile groups, which confer distinct chemical and physical properties

Eigenschaften

Molekularformel

C15H11NO2

Molekulargewicht

237.25 g/mol

IUPAC-Name

6,9-dimethyldibenzo-p-dioxin-1-carbonitrile

InChI

InChI=1S/C15H11NO2/c1-9-6-7-10(2)14-13(9)17-12-5-3-4-11(8-16)15(12)18-14/h3-7H,1-2H3

InChI-Schlüssel

IMSNLHYEMIUMPY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=C(C=C1)C)OC3=C(C=CC=C3O2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.